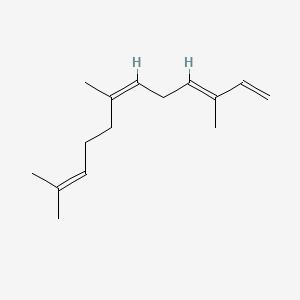
E,Z-alpha-Farnesene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E,Z-alpha-Farnesene: is a sesquiterpene hydrocarbon with the molecular formula C15H24 . It is one of the isomers of alpha-Farnesene, which is commonly found in the essential oils of various plants. This compound is known for its role in the aroma of fruits and flowers and has significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E,Z-alpha-Farnesene can be achieved through several methods. One common approach involves the use of isoprene units in a head-to-tail coupling reaction . This method typically requires catalysts such as Lewis acids to facilitate the reaction. Another method involves the isomerization of other farnesene isomers under specific conditions to obtain the E,Z configuration.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the essential oils of plants like apples and gardenias. The extraction process includes steam distillation followed by fractional distillation to isolate the desired isomer.
Chemical Reactions Analysis
Types of Reactions: E,Z-alpha-Farnesene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of and .
Reduction: Reduction reactions can convert this compound into .
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as on carbon are often used.
Substitution: Halogenation can be achieved using or under controlled conditions.
Major Products:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated farnesene derivatives.
Scientific Research Applications
E,Z-alpha-Farnesene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its role as a in insects, influencing their behavior.
Medicine: Research indicates potential and properties.
Industry: It is used in the production of and due to its pleasant aroma.
Mechanism of Action
E,Z-alpha-Farnesene can be compared with other farnesene isomers such as:
- E,E-alpha-Farnesene
- Z,Z-alpha-Farnesene
Uniqueness:
- This compound has a unique geometric configuration that influences its biological activity and aromatic properties .
- It is more effective as a pheromone compared to other isomers.
Comparison with Similar Compounds
- E,E-alpha-Farnesene: Another isomer with different geometric configuration.
- Z,Z-alpha-Farnesene: Less common and has different biological activities.
Properties
CAS No. |
28973-98-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12- |
InChI Key |
CXENHBSYCFFKJS-DZKMRSEMSA-N |
SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C\C/C=C(\C)/C=C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Key on ui other cas no. |
125037-13-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


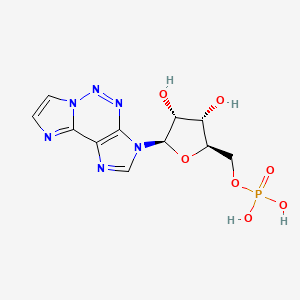
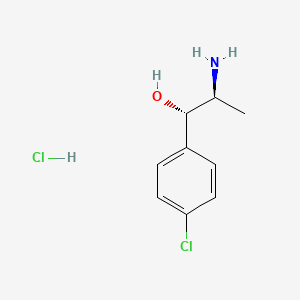

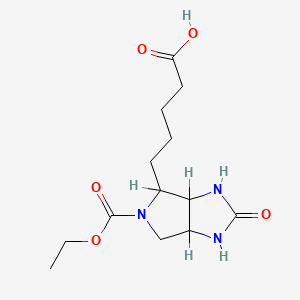
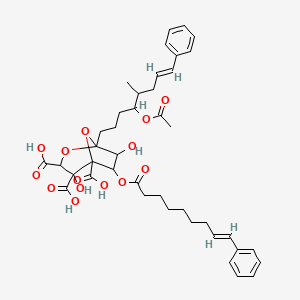

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide](/img/structure/B1239979.png)
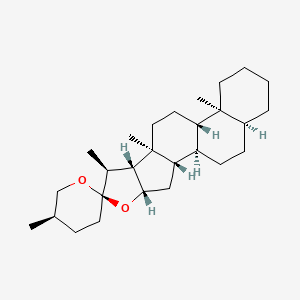

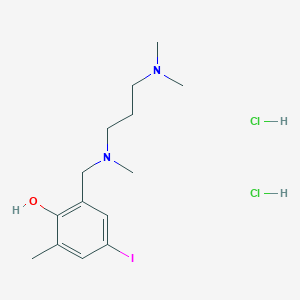
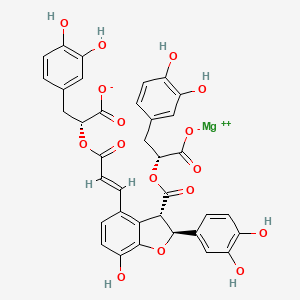
![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)


